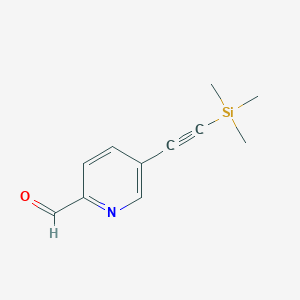
5-((Trimethylsilyl)ethynyl)picolinaldehyde
概要
説明
“5-((Trimethylsilyl)ethynyl)picolinaldehyde” is a chemical compound with the molecular formula C11H13NOSi . It is also known as 2-formyl-5-(trimethylsilylethynyl)pyridine .
Synthesis Analysis
The synthesis of “5-((Trimethylsilyl)ethynyl)picolinaldehyde” involves a reaction with copper (I) iodide, triethylamine, [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (II), and triphenylphosphine in tetrahydrofuran at 100°C for approximately 10 minutes under an inert atmosphere and microwave irradiation . The yield of this reaction is reported to be 95% .Molecular Structure Analysis
The molecule consists of a trimethylsilyl group, which is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH3)3], which is in turn bonded to the rest of the molecule .科学的研究の応用
Synthesis and Analytical Reagent Applications
- Heterocyclic Azomethine Compounds : Picolinaldehyde derivatives, including those modified at the 5-position, have been synthesized and evaluated for their potential as analytical reagents. For instance, derivatives like picolinaldehyde 2-hydroxyanil, when altered with groups such as methyl, chloro, or nitro at the 5-position, show varying basicities and form colored chelates with divalent metal ions in slightly basic media. These compounds can be utilized in spectrophotometric analyses and other chemical detection methods (Otomo & Kodama, 1973).
Organic Synthesis
- Isoquinoline Alkaloid Synthesis : Trimethylsilyl groups, including those on ethynyl derivatives, have been used to control regiochemistry in organic syntheses, such as the Pictet-Spengler reaction. This approach has been applied for the synthesis of specific isoquinoline alkaloids, demonstrating the utility of trimethylsilyl-protected ethyne in complex organic synthesis (Miller & Tsang, 1988).
- Synthesis of Novel Fluoropicolinate Herbicides : The synthesis of novel herbicides utilizing fluoropicolinate chemistry has been explored. The process involves modifying picolinaldehyde derivatives for the development of potential herbicidal compounds. This highlights the role of such derivatives in agricultural chemistry and herbicide development (Johnson et al., 2015).
Materials Science and Luminescence
- Lanthanide Luminescence Sensitization : Trimethylsilyl-substituted ethynyl compounds, such as 5-[2-(trimethylsilyl)-1-ethynyl]-2,2'-bipyridine, have been utilized in the development of heterotetranuclear complexes that exhibit luminescence. These complexes demonstrate efficient energy transfer and are significant in the field of photophysics and materials science (Xu et al., 2008).
将来の方向性
One of the future directions for “5-((Trimethylsilyl)ethynyl)picolinaldehyde” could be its use in the development of new chemosensors and chemosensor-derived materials for trace probing of various explosives and explosive precursors, which is an important challenging aim for homeland security, demining, and ecological monitoring efforts worldwide .
特性
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOSi/c1-14(2,3)7-6-10-4-5-11(9-13)12-8-10/h4-5,8-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNKUBVOFBAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464720 | |
| Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Trimethylsilyl)ethynyl)picolinaldehyde | |
CAS RN |
650606-63-6 | |
| Record name | 5-((TRIMETHYLSILYL)ETHYNYL)PICOLINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


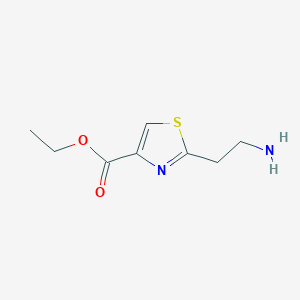
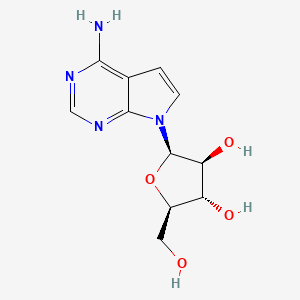
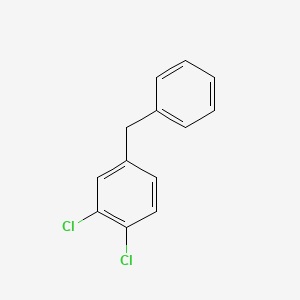
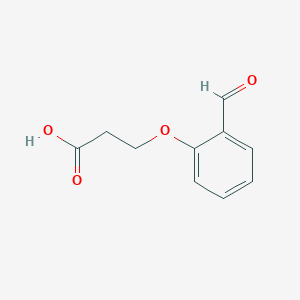


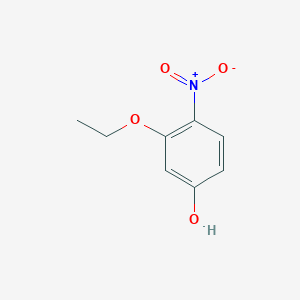
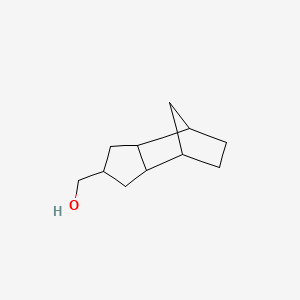
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-2,2-dimethyl-](/img/structure/B3055421.png)
![2H-Naphtho[1,2-b]thiopyran-5,6-dione, 3,4-dihydro-4,4-dimethyl-](/img/structure/B3055422.png)
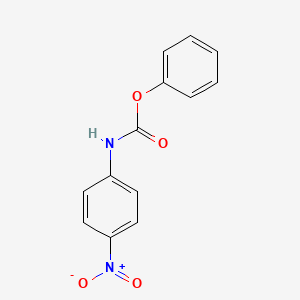
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-](/img/structure/B3055424.png)
